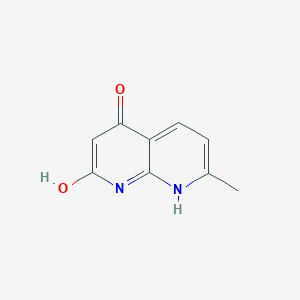![molecular formula C19H23NO5S B7809364 4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid](/img/structure/B7809364.png)
4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains sulfonamide and carboxylic acid functional groups, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step organic synthesis process. The synthetic route typically involves the following steps:
Alkylation: : Introduction of a pentyloxy group onto a benzene ring.
Nitration and Reduction: : Nitration of the alkylated benzene to form a nitro compound, followed by reduction to obtain an amine.
Sulfonamide Formation: : Conversion of the amine into a sulfonamide by reacting with sulfonyl chloride.
Carboxylation: : Introduction of a carboxylic acid group to form the final product.
Industrial Production Methods: : In an industrial setting, the production of this compound would involve optimized reaction conditions such as controlled temperature, pressure, and the use of suitable catalysts to ensure high yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pentyloxy side chain and the methyl group.
Reduction: : Reduction reactions can be performed on the nitro group (if present as an intermediate) to form an amine.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) with a palladium catalyst (Pd/C), iron (Fe) in acidic conditions.
Substitution: : Chlorosulfonic acid (for sulfonamide formation), alkyl halides (for alkylation).
Major Products
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Formation of primary amines.
Substitution: : Derivatives with different functional groups attached to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is studied for its unique reactivity patterns and as a precursor for synthesizing more complex molecules. It's also used in the development of novel catalysts and reaction intermediates.
Biology: : In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly those enzymes involved in metabolic pathways.
Medicine: : There is interest in this compound for its potential therapeutic properties, including its role as an anti-inflammatory agent and its potential use in treating specific diseases.
Industry: : In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as a component in certain formulations.
Wirkmechanismus
Molecular Targets and Pathways: : The mechanism by which this compound exerts its effects often involves binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. Its sulfonamide group is known to interact with enzymes by mimicking the natural substrate, thereby blocking the enzyme's activity.
Pathways Involved: : The compound might affect pathways related to inflammation, cellular signaling, or metabolic processes, depending on its specific molecular interactions.
Similar Compounds
4-(pentyloxy)benzenesulfonamide: : Shares a similar sulfonamide group but lacks the carboxylic acid group, which affects its reactivity and applications.
4-methylbenzenesulfonamide: : Similar structural backbone but lacks the pentyloxy side chain, resulting in different physical and chemical properties.
Benzoic acid derivatives: : Compounds like 4-aminobenzoic acid, which differ in the functional groups attached to the aromatic ring.
Eigenschaften
IUPAC Name |
4-[(4-methyl-2-pentoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-3-4-5-12-25-17-13-14(2)6-11-18(17)26(23,24)20-16-9-7-15(8-10-16)19(21)22/h6-11,13,20H,3-5,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVUCETYDJHFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B7809309.png)





![(NZ)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B7809353.png)


![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7809369.png)

![1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7809388.png)
![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809397.png)
